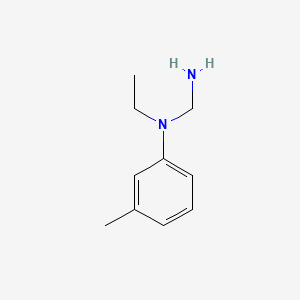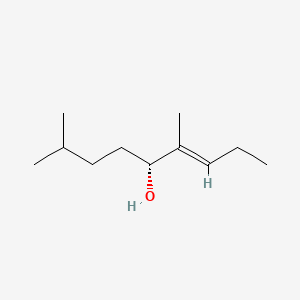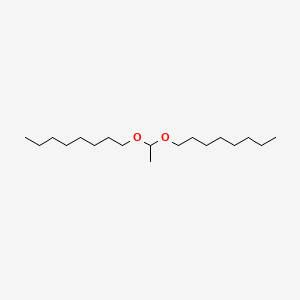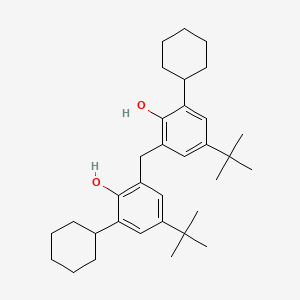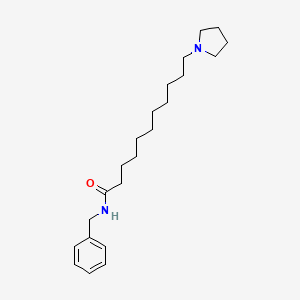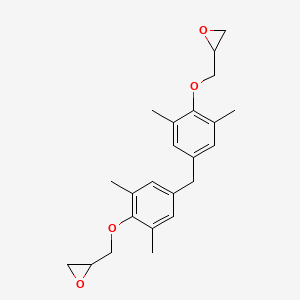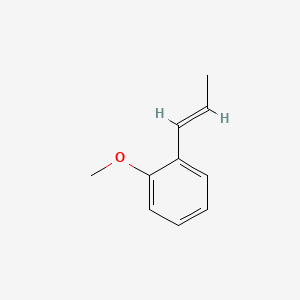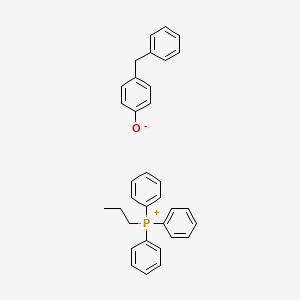
4-benzylphenolate;triphenyl(propyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylphenolate;triphenyl(propyl)phosphanium is an organophosphorus compound that features a benzyl group attached to a phenolate ion and a triphenylphosphonium cation with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenylphosphine with a benzyl halide under basic conditions to form the phosphonium salt. The phenolate ion is then introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of various substituted phenolates depending on the electrophile used.
Scientific Research Applications
4-Benzylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-benzylphenolate;triphenyl(propyl)phosphanium involves its interaction with molecular targets through its phosphonium cation and phenolate anion. The phosphonium cation can engage in ionic interactions with negatively charged species, while the phenolate anion can participate in nucleophilic attacks on electrophilic centers. These interactions can modulate various biochemical pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzyltriphenylphosphonium chloride: Similar structure but lacks the phenolate ion.
Triphenyl(propyl)phosphonium bromide: Similar phosphonium cation but different counterion.
Triphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphonium cation.
Uniqueness
4-Benzylphenolate;triphenyl(propyl)phosphanium is unique due to the presence of both a benzyl group and a phenolate ion, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
93839-46-4 |
|---|---|
Molecular Formula |
C34H33OP |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-benzylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C13H12O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h3-17H,2,18H2,1H3;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
OLHGFHQTIYHWAR-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
